molecular formula C25H22N2O7 B11141562 N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine

N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine

Cat. No.: B11141562
M. Wt: 462.4 g/mol
InChI Key: UQTNAXGTKXAHTN-UHFFFAOYSA-N
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Description

N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine is a synthetic psoralen derivative characterized by a furochromene core (7-oxo-7H-furo[3,2-g]chromen) substituted with a 5-methyl group, a 4-methylphenyl group at position 3, and an acetyl-glycylglycine moiety at position 4. Psoralen derivatives are renowned for their photochemical activity and applications in medicinal chemistry, particularly in dermatology and antifungal research . The glycylglycine (a dipeptide) chain in this compound may enhance solubility or modulate biological interactions compared to simpler psoralen analogs .

Properties

Molecular Formula

C25H22N2O7

Molecular Weight

462.4 g/mol

IUPAC Name

2-[[2-[[2-[5-methyl-3-(4-methylphenyl)-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C25H22N2O7/c1-13-3-5-15(6-4-13)19-12-33-20-9-21-16(7-18(19)20)14(2)17(25(32)34-21)8-22(28)26-10-23(29)27-11-24(30)31/h3-7,9,12H,8,10-11H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)

InChI Key

UQTNAXGTKXAHTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC(=O)NCC(=O)NCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine involves multiple steps, starting with the preparation of the furochromen core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors. The acetylation of the furochromen core is achieved using acetyl chloride under controlled conditions. The final step involves the coupling of the acetylated furochromen with glycylglycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers for the coupling step and large-scale reactors for the cyclization and acetylation steps. Purification methods such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Comparison

The compound shares its furochromene backbone with several derivatives, but its substituents and functional groups distinguish it:

Compound Name Substituents at Position 6 Molecular Formula Molecular Weight (g/mol) Source/Application
Target Compound Acetyl-glycylglycine C₂₄H₂₂N₂O₇ 450.45 Synthetic derivative, potential drug candidate
2-{3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid Acetic acid C₂₀H₁₃FO₅ 352.32 Intermediate for antifungal agents
Rivulobirin E Complex glycosylated side chain C₂₈H₂₆O₁₁ 538.50 Natural product, pharmacological research
N-((2-hydroxyethyl)carbamothioyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide Carbamothioyl-hydroxyethyl group C₂₂H₂₁N₃O₅S 439.49 Antifungal agent

Key Structural Insights :

  • Rivulobirin E’s glycosylation contrasts with the synthetic peptidic chain, highlighting divergent strategies for bioavailability enhancement .
Physicochemical Properties
Property Target Compound 2-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid N-(cynomethyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide
Melting Point Not reported 314.34 g/mol (purity 95%) 222–223°C
Solubility Likely moderate (due to glycylglycine) Low (hydrophobic tert-butyl group) Low (non-polar substituents)

Analysis :

  • The glycylglycine moiety may mitigate the low solubility typical of psoralens, which often require organic solvents for formulation .
Spectral Data
  • 1H NMR: The glycylglycine moiety would show signals at δ ~3.8–4.2 ppm (CH₂ of glycine) and δ ~8.0 ppm (amide NH), distinct from sulfonohydrazide NH peaks at δ ~10.2 ppm in I-3 .
  • Mass Spectrometry : Expected molecular ion peak at m/z 450.45 (M⁺), contrasting with 439.49 (M⁺) for the carbamothioyl analog .

Biological Activity

N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article reviews its structural characteristics, synthesis, and preliminary studies on its biological activity, including potential therapeutic applications.

Structural Characteristics

The compound has a molecular formula of C29H30N2O7C_{29}H_{30}N_{2}O_{7} and a molecular weight of approximately 518.6 g/mol. Its structure features a furochromene core combined with an acetylated glycylglycine moiety, which may enhance its biological properties compared to simpler compounds.

Property Details
Molecular FormulaC29H30N2O7
Molecular Weight518.6 g/mol
Key Structural FeaturesFurochromene core, acetylated amino group

Synthesis

The synthesis of this compound involves multiple organic reactions. Key steps include:

  • Formation of the furochromene core.
  • Acetylation of glycine.
  • Coupling reactions to form the final compound.

Optimizing reaction conditions and purification methods is crucial for enhancing yield and purity during synthesis.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activity. Potential mechanisms of action include:

  • Antioxidant Activity : The structural features of the compound suggest it may scavenge free radicals, which could mitigate oxidative stress.
  • Anti-inflammatory Properties : Interaction with inflammatory pathways may lead to reduced inflammation in various biological systems.
  • Anticancer Effects : Initial investigations indicate that the compound may induce apoptosis in cancer cells by affecting cell cycle progression.

Case Studies

  • Antitumor Activity : A study on similar furochromene derivatives indicated that they possess potent antitumor effects against various cancer cell lines (e.g., HepG2). The mechanism involved cell cycle arrest and apoptosis induction via mitochondrial pathways .
    Cell Line Inhibition Rate (%) IC50 (μM)
    A549100.078.99
    HepG299.986.92
    DU14599.937.89
    MCF7100.398.26
  • Mechanistic Studies : Research suggests that similar compounds can alter the expression of apoptotic proteins (e.g., Bax and Bcl-2), leading to increased apoptosis in cancer cells .

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